molecular formula C12H15NO3 B13534660 Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B13534660
M. Wt: 221.25 g/mol
InChI Key: DYAYGGJNEQEFFP-UHFFFAOYSA-N
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Description

Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazepine ring .

Scientific Research Applications

Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-5-9(12(14)15-2)6-10-7-13-3-4-16-11(8)10/h5-6,13H,3-4,7H2,1-2H3

InChI Key

DYAYGGJNEQEFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCNC2)C(=O)OC

Origin of Product

United States

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